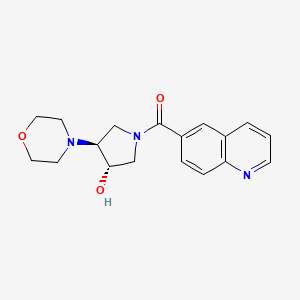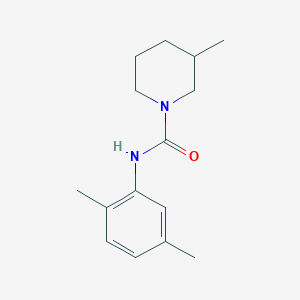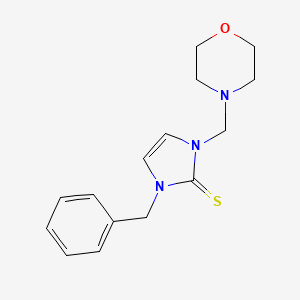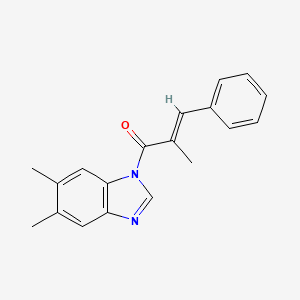
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol, commonly known as quinpirole, is a synthetic dopamine receptor agonist that is widely used in scientific research. It has been found to be effective in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Mechanism of Action
Quinpirole acts as an agonist of the D2 dopamine receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the D2 receptor by quinpirole leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and leads to decreased neurotransmitter release. This ultimately results in a decrease in dopamine signaling in the brain.
Biochemical and physiological effects:
Quinpirole has been found to have a range of biochemical and physiological effects, including increased locomotor activity, decreased food intake, and decreased body weight. It has also been found to have anxiolytic and antidepressant effects in animal models. In addition, quinpirole has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Advantages and Limitations for Lab Experiments
Quinpirole is a widely used tool in scientific research due to its potent and selective agonist activity at the D2 dopamine receptor. It has been found to be effective in a range of experimental paradigms, including behavioral assays and electrophysiological recordings. However, its use is limited by its potential for off-target effects and the need for careful dose selection to avoid non-specific effects.
Future Directions
There are a number of future directions for research on quinpirole. One area of interest is the role of dopamine signaling in addiction and reward processing, and the potential for quinpirole to be used as a therapeutic agent for these disorders. Another area of interest is the potential for quinpirole to be used as a tool for studying the function of other neurotransmitter systems, including glutamate and GABA. Finally, there is a need for further research to better understand the mechanism of action of quinpirole and its potential for off-target effects.
In conclusion, quinpirole is a potent dopamine receptor agonist that is widely used in scientific research. Its use has contributed to our understanding of the role of dopamine in a range of neurological disorders and has potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of quinpirole and its potential for off-target effects.
Synthesis Methods
Quinpirole can be synthesized using a multi-step process that involves the reaction of 6-chloroquinoline with morpholine and subsequent cyclization to form the pyrrolidine ring. The resulting compound is then treated with acetic anhydride and triethylamine to form the quinolinecarbonyl group. The final product is obtained by resolution of the racemic mixture using chiral chromatography.
Scientific Research Applications
Quinpirole is commonly used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of the D2 dopamine receptor, which is implicated in a range of neurological disorders, including Parkinson's disease and schizophrenia. Quinpirole is also used to study the role of dopamine in reward processing, addiction, and mood disorders.
properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17-12-21(11-16(17)20-6-8-24-9-7-20)18(23)14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10,16-17,22H,6-9,11-12H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRNKJVTHNEFG-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)

![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![3-(allylthio)-6-(2-bromo-5-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350498.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)


![2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenyl 1-adamantanecarboxylate](/img/structure/B5350535.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![2-tert-butyl-6-(2-chloro-4-fluorobenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5350568.png)